molecular formula C8H14O4 B151715 (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 38410-80-9

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B151715
CAS RN: 38410-80-9
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-RITPCOANSA-N
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Description

The compound "(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate" is a stereoisomer that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a 1,3-dioxolane ring, which is a five-membered ether ring with two oxygen atoms. The specific stereoisomer mentioned has distinct spatial arrangements of its atoms, denoted by the (4S,5R) configuration, which indicates the orientation of substituents around the chiral centers of the molecule.

Synthesis Analysis

The synthesis of related oligomers containing the trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-one structure has been described in the literature. The process involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization, and rearrangement catalyzed by Sn(OTf)2 to obtain the desired trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one. The oligomers are then synthesized by activating the carboxy group and achieving good yields, suggesting a controlled approach to creating ordered structures .

Molecular Structure Analysis

The molecular structure of a related compound, (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been determined through crystallography. This compound crystallizes in the monoclinic system and exhibits intramolecular hydrogen bonding within the dioxolane ring. The configuration of the chiral centers is in the R form, and the hydroxyl groups are positioned on the same side of the dioxolane ring, indicating a specific three-dimensional arrangement .

Chemical Reactions Analysis

The synthesis of all four stereoisomers of 2,2,5-trimethyl-1,3-dioxolane-4-carbaldehydes has been achieved through a selective protecting group strategy. This involves the use of aldopentose diethyl dithioacetals, Raney-nickel reduction, and lead tetraacetate cleavage. The method allows for the synthesis on a multigram scale, indicating its efficiency and potential for application in larger-scale chemical production .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate" are not detailed in the provided papers, the related compounds and their synthesis methods suggest that these dioxolanes are stable structures capable of being synthesized in good yields. The presence of chiral centers and the ability to form intramolecular hydrogen bonds can influence the physical properties such as solubility and boiling points, as well as the chemical reactivity of the compound. The stereoisomers' distinct configurations also imply that they may exhibit different chemical behaviors, which could be relevant in applications such as pharmaceuticals where stereochemistry is critical .

Scientific Research Applications

Structure Elucidation and Synthesis

  • Chemical Analysis of Insect Secretions : The compound was identified in the metasternal glands of Triatoma species, which are true bugs of the Triatominae subfamily. Researchers conducted chemical analyses and synthesized optically active derivatives of related dioxolanes (Bohman et al., 2011).

Chemical Synthesis Methods

  • Catalytic Synthesis of Heterocyclic Derivatives : Studies have explored the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives using catalytic oxidative carbonylation conditions. This demonstrates the versatility of the compound in synthesizing a range of heterocyclic derivatives (Bacchi et al., 2005).

NMR Characterization

  • NMR Studies of Fluorinated Derivatives : The compound's fluorinated derivatives have been characterized using advanced nuclear magnetic resonance (NMR) techniques, shedding light on their structural and isomeric complexities (Zhang et al., 2013).

Biological Applications

  • Insect Communication : Research indicates that certain insects, like the triatomine bug Triatoma brasiliensis, release a mixture of enantiomers of a similar dioxolane compound as part of their communication system (Unelius et al., 2010).

Material Science

  • Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly in exploring the reactivity of cyclic ketene acetals in cationic copolymerization, indicating potential applications in material science (Wu et al., 1998).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H227, H302, H315, H319, and H335. The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKYRWKHKGMAD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

CAS RN

38410-80-9
Record name Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bera, L Malik, B Bhat, SS Carroll, R Hrin… - Bioorganic & medicinal …, 2004 - Elsevier
1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs play an important role in anti-viral and anti-neoplastic chemotherapy. We report here the synthesis of 2-hydroxymethyl-5-methyl-1…
Number of citations: 10 www.sciencedirect.com

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